Methyl 2-(methoxymethyl)-7-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
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Description
“Methyl 2-(methoxymethyl)-7-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate” is a compound that belongs to the class of [1,2,4]triazolo[1,5-a]pyrimidines . This class of compounds has been proven to have antiviral, anticancer, antioxidant, and antimicrobial activity . They have been studied for their neuroprotective and anti-inflammatory activity on human microglia and neuronal cell models .
Synthesis Analysis
A series of novel triazole-pyrimidine-based compounds, including “Methyl 2-(methoxymethyl)-7-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate”, were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .Molecular Structure Analysis
The molecular structure of this compound was proven using NMR spectroscopy and HPLC-MS spectrometry . The structure is also available as a 2d Mol file or as a computed 3d SD file .Chemical Reactions Analysis
The chemical reactions of this compound involve the chemisorption of inhibitor molecules on the metal surface accompanied by the formation of self-organizing protective layers as a result of the complex formation process with participation of endocyclic NH-protons of the dihydropyrimidine cycle .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound were characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .Scientific Research Applications
Chemical Synthesis and Structural Analysis
Alkyl Rearrangement in Triazolopyrimidines : Research by Makisumi and Kanō (1963) explored the alkyl rearrangement of 5-Methyl-7-methoxy-s-triazolo [1, 5-a] pyrimidines, uncovering the ability of the alkyl group in these derivatives to undergo rearrangement to ring nitrogen positions. This study provides foundational knowledge for understanding the reactivity and potential transformations of triazolopyrimidine derivatives (Makisumi & Kanō, 1963).
Synthesis and Structures : Shikhaliev et al. (2008) demonstrated the regioselective synthesis of 2-R-7-methyl[1,2,4]triazolo[2,3-a]-pyrimidines, highlighting the efficiency and selectivity achievable in synthesizing complex triazolopyrimidine structures. This insight is valuable for developing synthetic pathways for related compounds (Shikhaliev et al., 2008).
Rearrangement and Isomerization Studies
Thiazolo[3,2-a]pyrimidine Rearrangement : Lashmanova et al. (2019) discussed the preparation of triazolo[4,3-a]pyrimidines through the reduction of thiazolopyrimidinones, shedding light on the mechanisms of rearrangement. Understanding these mechanisms can aid in the design of new triazolopyrimidine derivatives with desired properties (Lashmanova et al., 2019).
Ring-Chain Isomerism : Pryadeina et al. (2008) explored the cyclisation and subsequent ring-chain isomerisation of ethyl 7-polyfluoroalkyl-7-hydroxy-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylates. These findings are critical for understanding the dynamic behavior of triazolopyrimidines in different environments (Pryadeina et al., 2008).
Applications in Heterocyclic Chemistry
Novel Synthetic Routes : Sweidan et al. (2020) and Massari et al. (2017) provided examples of selective cyclization and efficient synthesis methods for creating [1,2,4]triazolo[1,5-a]pyrimidine derivatives with potential applications in medicinal chemistry and material science (Sweidan et al., 2020; Massari et al., 2017).
Transformation and Isomerization : Danagulyan et al. (2011, 2006) reported on the recyclization and novel rearrangement of pyrimidine rings in [1,2,4]triazolo[1,5-a]pyrimidine derivatives, expanding the toolbox for heterocyclic chemists working with these frameworks (Danagulyan et al., 2011; Danagulyan et al., 2006).
properties
IUPAC Name |
methyl 2-(methoxymethyl)-7-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O3/c1-6-7(9(15)17-3)4-11-10-12-8(5-16-2)13-14(6)10/h4H,5H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDYDNTJPCBRQHC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NC2=NC(=NN12)COC)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(methoxymethyl)-7-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate |
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